molecular formula C39H24F3N B12638781 N-([1,1'-Biphenyl]-3-yl)-N-[4-(trifluoromethyl)phenyl]perylen-3-amine CAS No. 922184-84-7

N-([1,1'-Biphenyl]-3-yl)-N-[4-(trifluoromethyl)phenyl]perylen-3-amine

Cat. No.: B12638781
CAS No.: 922184-84-7
M. Wt: 563.6 g/mol
InChI Key: LTHCWRMPEOOLNI-UHFFFAOYSA-N
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Description

N-([1,1’-Biphenyl]-3-yl)-N-[4-(trifluoromethyl)phenyl]perylen-3-amine is a complex organic compound that features a perylene core substituted with biphenyl and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,1’-Biphenyl]-3-yl)-N-[4-(trifluoromethyl)phenyl]perylen-3-amine typically involves multi-step organic reactions. The process begins with the preparation of the perylene core, followed by the introduction of biphenyl and trifluoromethylphenyl groups through various coupling reactions. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-([1,1’-Biphenyl]-3-yl)-N-[4-(trifluoromethyl)phenyl]perylen-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce partially hydrogenated derivatives.

Scientific Research Applications

N-([1,1’-Biphenyl]-3-yl)-N-[4-(trifluoromethyl)phenyl]perylen-3-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism by which N-([1,1’-Biphenyl]-3-yl)-N-[4-(trifluoromethyl)phenyl]perylen-3-amine exerts its effects is largely dependent on its application. In organic electronics, its mechanism involves the efficient transport of charge carriers due to its conjugated structure. In biological systems, its fluorescent properties can be used for imaging, where it interacts with specific biomolecules to emit light upon excitation.

Comparison with Similar Compounds

Similar Compounds

  • N-([1,1’-Biphenyl]-4-yl)-N-[4-(trifluoromethyl)phenyl]perylen-3-amine
  • N-([1,1’-Biphenyl]-2-yl)-N-[4-(trifluoromethyl)phenyl]perylen-3-amine
  • N-([1,1’-Biphenyl]-3-yl)-N-[4-(difluoromethyl)phenyl]perylen-3-amine

Uniqueness

N-([1,1’-Biphenyl]-3-yl)-N-[4-(trifluoromethyl)phenyl]perylen-3-amine is unique due to the specific positioning of the biphenyl and trifluoromethylphenyl groups, which can significantly influence its electronic properties and reactivity. This makes it particularly valuable in applications requiring precise control over molecular interactions and electronic behavior.

Properties

CAS No.

922184-84-7

Molecular Formula

C39H24F3N

Molecular Weight

563.6 g/mol

IUPAC Name

N-(3-phenylphenyl)-N-[4-(trifluoromethyl)phenyl]perylen-3-amine

InChI

InChI=1S/C39H24F3N/c40-39(41,42)28-18-20-29(21-19-28)43(30-13-4-12-27(24-30)25-8-2-1-3-9-25)36-23-22-34-32-15-6-11-26-10-5-14-31(37(26)32)33-16-7-17-35(36)38(33)34/h1-24H

InChI Key

LTHCWRMPEOOLNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)N(C3=CC=C(C=C3)C(F)(F)F)C4=CC=C5C6=CC=CC7=C6C(=CC=C7)C8=C5C4=CC=C8

Origin of Product

United States

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